1,2-Bis(bromomethyl)-4,5-dichlorobenzene
Description
1,2-Bis(bromomethyl)-4,5-dichlorobenzene (C₈H₆Br₂Cl₂) is a halogenated aromatic compound featuring two bromomethyl (-CH₂Br) groups at the 1,2-positions and two chlorine atoms at the 4,5-positions on the benzene ring. The bromomethyl groups confer reactivity in alkylation and cross-coupling reactions, while the chlorine substituents enhance stability and influence electronic effects. Its molecular weight is calculated as 332.84 g/mol, derived from its formula . This compound is hypothesized to serve as a precursor in organic synthesis, particularly for constructing complex heterocycles or polymers, though specific applications require further validation .
Properties
CAS No. |
21903-56-0 |
|---|---|
Molecular Formula |
C8H6Br2Cl2 |
Molecular Weight |
332.84 g/mol |
IUPAC Name |
1,2-bis(bromomethyl)-4,5-dichlorobenzene |
InChI |
InChI=1S/C8H6Br2Cl2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,3-4H2 |
InChI Key |
DZOBDJOLNPRDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)CBr)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Electronic Effects
- Bromine vs. Chlorine Substituents : Bromomethyl groups (C-CH₂Br) exhibit greater leaving-group ability compared to chloromethyl (C-CH₂Cl), enhancing reactivity in nucleophilic substitutions .
- Electron-Withdrawing Effects : The dichloro (Cl) and difluoro (F) substituents in analogs reduce electron density on the benzene ring, directing electrophilic substitutions to meta/para positions. Methoxy (OMe) groups, conversely, are electron-donating, increasing ring activation .
Physical Properties
- Solubility : Dichloro derivatives (e.g., C₈H₆Br₂Cl₂) are less polar than dimethoxy analogs (C₁₀H₁₂Br₂O₂), leading to lower solubility in polar solvents .
- Crystallinity : Hydrogen bonding in dimethoxy derivatives (e.g., C–H⋯O interactions with bond lengths ~2.48 Å) promotes crystalline phases, whereas dichloro/difluoro analogs likely exhibit weaker intermolecular forces .
Toxicity and Handling
- Brominated and chlorinated aromatics are generally toxic and regulated under hazardous material guidelines. Analogous compounds (e.g., 4,4'-Bis(bromomethyl)-1,1'-biphenyl) require stringent safety protocols during transport and handling .
Research Findings and Data
Key Studies on Analogs
- Dimethoxy Derivative (C₁₀H₁₂Br₂O₂) : Used in synthesizing crown ethers and isoindoline compounds, with crystallographic data confirming planar aromatic structures and hydrogen-bonded networks .
- Difluoro Derivative (C₈H₆Br₂F₂) : Exhibits high hydrophobicity (XLogP 3.2), making it suitable for lipid-soluble intermediates .
- Dibromobenzene (C₈H₆Br₄) : Serves as a precursor for liquid-crystalline materials via alkoxy chain functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
